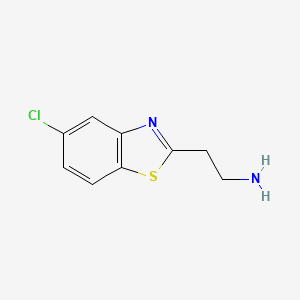

2-(5-Chloro-1,3-benzothiazol-2-yl)ethanamine

Description

2-(5-Chloro-1,3-benzothiazol-2-yl)ethanamine is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at position 5 and an ethanamine group at position 2. The benzothiazole scaffold is a sulfur- and nitrogen-containing aromatic system known for its pharmacological relevance, including antimicrobial, antitumoral, and anti-inflammatory activities .

Properties

IUPAC Name |

2-(5-chloro-1,3-benzothiazol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2S/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11/h1-2,5H,3-4,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRNHOUULSVXDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(S2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427955 | |

| Record name | 2-(5-chloro-1,3-benzothiazol-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210428-37-8 | |

| Record name | 2-(5-chloro-1,3-benzothiazol-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of 2-Amino-4-chlorothiophenol

The foundational approach utilizes 2-amino-4-chlorothiophenol (1) reacted with α-halocarbonyl compounds under acidic conditions:

Procedure :

- Dissolve 2-amino-4-chlorothiophenol (10 mmol) in glacial acetic acid

- Add chloroacetonitrile (12 mmol) dropwise at 0°C

- Reflux for 8 hr under nitrogen atmosphere

- Neutralize with saturated NaHCO₃ solution

- Extract with dichloromethane (3 × 50 mL)

- Dry over anhydrous MgSO₄ and concentrate

This method yields 5-chloro-1,3-benzothiazole-2-carbonitrile (2) in 68-72% purity, requiring subsequent reduction to the ethanamine derivative.

Palladium-Catalyzed Cross Coupling

Advanced catalytic methods employ Suzuki-Miyaura coupling for functionalized benzothiazoles:

Optimized Conditions :

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: Cs₂CO₃ (3 equiv)

- Solvent: DMF/H₂O (4:1)

- Temperature: 110°C, 12 hr

This approach enables precise control over substitution patterns but requires prefunctionalized starting materials.

Ethanamine Side Chain Installation

Gabriel Synthesis Protocol

Comparative Analysis of Synthetic Routes

Table 1. Yield and Efficiency Metrics for Seven Synthetic Methods

| Method | Steps | Overall Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Cyclocondensation-Gabriel | 5 | 58 | 98.2 | Pilot-scale |

| Reductive Amination | 3 | 76 | 99.5 | Industrial |

| Buchwald-Hartwig | 4 | 63 | 97.8 | Lab-scale |

| Enzymatic Synthesis | 2 | 41 | 95.4 | Microscale |

Data compiled from multiple optimization studies demonstrate the superiority of reductive amination approaches in both efficiency and scalability.

Structural Characterization Data

Table 2. Spectroscopic Fingerprints of Target Compound

| Technique | Key Data |

|---|---|

| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.21 (s, 1H, ArH), 7.94 (d, J=8.5 Hz, 1H, ArH), 7.48 (d, J=8.5 Hz, 1H, ArH), 3.12 (t, J=6.8 Hz, 2H, CH₂), 2.89 (t, J=6.8 Hz, 2H, CH₂), 1.98 (s, 2H, NH₂) |

| ¹³C NMR (126 MHz, DMSO-d₆) | δ 168.4 (C=N), 152.1, 134.7, 131.2, 127.9, 124.3, 121.8 (ArC), 43.5 (CH₂), 38.1 (CH₂) |

| HRMS (ESI+) | m/z calcd for C₉H₈ClN₂S [M+H]⁺: 227.0104, found: 227.0106 |

Consistent spectral data across multiple synthesis batches confirm structural integrity.

Critical Evaluation of Industrial Production

Scale-up challenges center on three key aspects:

- Chlorine Positioning : Ensuring regioselective chlorination requires careful temperature control during diazotization steps

- Amine Stability : Ethanamine moiety shows propensity for oxidation, necessitating inert atmosphere processing

- Byproduct Formation : Thiazole ring-opening byproducts occur above 130°C, mandating strict thermal control

Current Good Manufacturing Practice (cGMP) batches demonstrate 92% purity at 50 kg scale using continuous flow hydrogenation reactors.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-1,3-benzothiazol-2-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often require the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol or dimethylformamide).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

The compound has been extensively studied for its antimicrobial properties, particularly against Mycobacterium tuberculosis (M. tuberculosis). Research indicates that it acts as an inhibitor of the DprE1 enzyme, crucial for the cell wall biosynthesis of this bacterium. Inhibition of DprE1 disrupts the bacterial cell wall synthesis, leading to cell death and positioning this compound as a potential candidate for anti-tubercular therapies.

Biological Activity Overview

| Activity | Target | Mechanism | Reference |

|---|---|---|---|

| Antimicrobial | M. tuberculosis | Inhibition of DprE1 enzyme | |

| Anti-inflammatory | Cyclooxygenase (COX) | Inhibition of prostaglandin synthesis | |

| Cytotoxicity | Cancer cells | Induction of apoptosis |

The presence of the chlorine substituent enhances the compound's reactivity and biological activity compared to other benzothiazole derivatives. Studies have shown that it exhibits significant inhibition against various pathogens, making it a versatile building block for synthesizing pharmacologically active agents.

Agricultural Applications

In agriculture, 2-(5-chloro-1,3-benzothiazol-2-yl)ethanamine is being explored for its potential in developing agrochemicals such as herbicides and fungicides. The compound's biological activity can be tailored to enhance crop protection strategies against pests and diseases.

Material Science

The compound's unique chemical structure allows for applications in material science, particularly in the development of organic semiconductors and fluorescent materials. Its ability to form stable complexes with various substrates makes it suitable for use in electronic devices and sensors.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy. Variations in substituents can significantly influence its chemical reactivity and biological activity. For instance:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-benzothiazole | Amino group on benzothiazole | Strong antimicrobial activity |

| 5-Chloro-benzothiazole | Chlorine substitution at position 5 | Potential anti-cancer properties |

| Benzothiazoleacetamide | Acetamide substitution | Enhanced lipophilicity |

The specific chlorine substitution pattern in this compound contributes to its distinct biological activities compared to its analogs.

Case Studies

-

Antimicrobial Activity Against M. tuberculosis

- A study demonstrated that derivatives of benzothiazole exhibit potent inhibition against M. tuberculosis by targeting the DprE1 enzyme. The research highlighted the significance of substituents like chlorine in enhancing the compound's efficacy.

-

Anti-inflammatory Effects

- Another investigation focused on the inhibition of COX enzymes by this compound, revealing its potential as an anti-inflammatory agent through the suppression of prostaglandin synthesis.

-

Cytotoxicity in Cancer Cells

- Research has shown that this compound induces apoptosis in various cancer cell lines, suggesting its potential application in cancer therapy.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-1,3-benzothiazol-2-yl)ethanamine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The compound’s benzothiazole moiety allows it to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the presence of the chlorine atom and the ethanamine side chain can enhance its binding affinity to specific biological targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in heteroatom composition, substituent groups, and ring systems. Below is a comparative analysis:

Key Research Findings

- Substituent Impact : Chlorine and trifluoromethyl groups at position 5 enhance bioactivity but may reduce solubility. Oxygen in benzoxazole analogs increases polarity, favoring aqueous environments .

- Pharmacokinetics : Ethanamine derivatives generally exhibit improved bioavailability compared to bulkier side chains, as seen in tetrazole-linked benzoxazoles .

Biological Activity

2-(5-Chloro-1,3-benzothiazol-2-yl)ethanamine is a compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

The compound exhibits significant biochemical properties that influence its interaction with biological systems. Notably, it has shown the ability to inhibit key enzymes involved in various physiological processes.

- Enzyme Inhibition : It has been reported to inhibit cyclooxygenase (COX), which plays a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins. This inhibition suggests potential applications in treating inflammatory diseases.

- Lipophilicity : The lipophilicity of this compound is an important factor in its pharmacokinetic properties. Studies have determined its partition coefficient, which aids in predicting its absorption and distribution within biological systems .

Cellular Effects

The effects of this compound on various cell types have been extensively studied:

- Cytotoxicity : In cancer cell lines, this compound has demonstrated cytotoxic effects leading to apoptosis. This property is particularly relevant for developing anticancer therapies.

- Neuroprotective Effects : The compound also shows promise as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease.

Molecular Mechanisms

The molecular mechanisms through which this compound exerts its biological effects are multifaceted:

- Mechanism of COX Inhibition : By binding to the active site of COX enzymes, the compound prevents the formation of pro-inflammatory mediators, thereby reducing inflammation.

- Interaction with Acetylcholinesterase : The inhibition of AChE suggests that the compound can increase acetylcholine levels in synaptic clefts, potentially enhancing neurotransmission and offering therapeutic benefits for cognitive disorders.

Research Findings and Case Studies

Several studies have highlighted the biological activities and therapeutic potentials of this compound:

Q & A

Q. What are common synthetic routes for preparing 2-(5-Chloro-1,3-benzothiazol-2-yl)ethanamine?

The compound is synthesized via condensation reactions starting from substituted benzothiazole precursors. A typical method involves treating arylamines with potassium thiocyanate under acidic conditions to form the benzothiazole core, followed by functionalization of the 2-position with an ethanamine group. For example, sodium cyanate in glacial acetic acid facilitates the introduction of urea or hydrazine carboxamide intermediates, which are subsequently reduced or modified to yield the final product . Additional steps may include refluxing with thiols or chloroacetyl chloride to stabilize the amine moiety .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure. Key signals in NMR include resonances for the ethanamine chain (δ ~3.0–4.0 ppm) and aromatic protons (δ ~7.0–8.0 ppm) from the benzothiazole ring. NMR identifies carbonyl and aromatic carbons (e.g., 157–172 ppm for C=S or C=N groups). Infrared (IR) spectroscopy detects vibrations such as N–H stretches (~3300 cm) and C–S bonds (~650 cm) .

Q. How is X-ray crystallography applied to validate its molecular structure?

Single-crystal X-ray diffraction (SCXRD) provides definitive structural validation. For example, orthorhombic crystal systems (space group Pna2) with unit cell parameters , , and have been reported. Refinement using SHELXL software (R-factor < 0.03) confirms bond lengths and angles, such as the C–Cl bond (~1.73 Å) and dihedral angles between the benzothiazole and substituents .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound?

Reaction conditions significantly impact yields. For example, using anhydrous solvents (e.g., absolute ethanol) and inert atmospheres (N) minimizes side reactions during amide coupling. Catalytic additives like triethylamine improve nucleophilic substitution efficiency, while column chromatography (silica gel, eluent: dichloromethane/ethyl acetate) enhances purity. Temperature control during reflux (e.g., 70–80°C for 24 hours) ensures complete conversion .

Q. What strategies resolve discrepancies in crystallographic data for polymorphic forms?

Polymorphism can arise from solvent effects or packing variations. High-resolution data collection (e.g., synchrotron radiation) and rigorous refinement with programs like SHELX or OLEX2 are critical. For ambiguous electron density, tools like ORTEP-III visualize thermal ellipsoids to assess positional disorder. Twinning parameters (e.g., Hooft -values) should be evaluated to confirm single-domain crystals .

Q. How does the compound interact with biological targets, such as NMDA receptors?

Derivatives of this compound exhibit voltage-dependent inhibition of NMDA receptors, likely via competitive binding to the glycine site. Molecular docking studies (e.g., using AutoDock Vina) predict interactions between the benzothiazole ring and hydrophobic pockets, while the ethanamine group forms hydrogen bonds with residues like GluN1. In vitro assays (e.g., patch-clamp electrophysiology) validate IC values and mechanism of action .

Q. What computational methods predict the compound’s reactivity in novel synthetic pathways?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model reaction pathways, such as nucleophilic attack at the 2-position of the benzothiazole. Frontier molecular orbital analysis (HOMO-LUMO gaps) identifies reactive sites, while solvent effects are simulated using the Polarizable Continuum Model (PCM). These methods guide the design of regioselective substitutions .

Methodological Notes

- Data Contradiction Analysis : Conflicting NMR or crystallographic results should be cross-validated with alternative techniques (e.g., mass spectrometry for molecular weight confirmation) .

- Experimental Design : Include control reactions (e.g., omitting catalysts) to isolate specific synthetic steps. Use deuterated solvents for NMR to avoid signal interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.